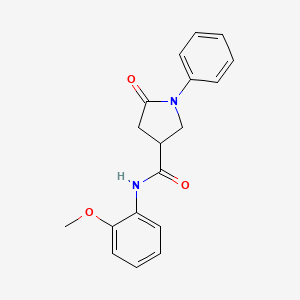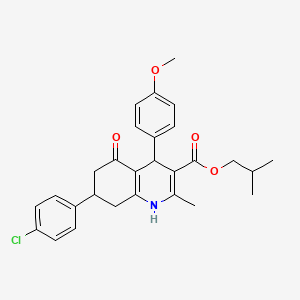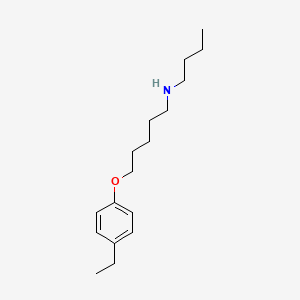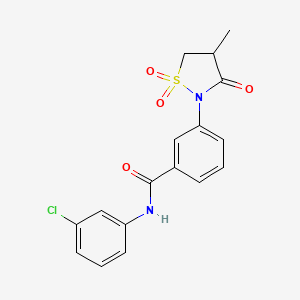
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MDPV, is a synthetic cathinone that has been identified as a designer drug. It was first synthesized in the 1960s, and in recent years has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
作用機序
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has a high potential for abuse and addiction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause hyperthermia. N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
実験室実験の利点と制限
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its potential for abuse and addiction make it difficult to use in animal studies. Additionally, the complex synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide makes it difficult to obtain in large quantities for experiments.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Another area of interest is its potential as a pain medication. Additionally, research could focus on developing safer and more effective analogs of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for medical use. Finally, research could focus on the long-term effects of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide use on the brain and body.
合成法
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and then with an acid chloride. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. One study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a high affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Another study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has analgesic properties, which could make it a potential treatment for pain.
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIOQAQANYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)



![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)